molecular formula C7H17NO B2461763 3-[(Methylamino)methyl]pentan-3-ol CAS No. 227016-01-5

3-[(Methylamino)methyl]pentan-3-ol

Cat. No. B2461763
CAS RN: 227016-01-5
M. Wt: 131.219
InChI Key: GAPGLSASPDQDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-pentanol (IUPAC name: 3-methylpentan-3-ol) is an organic chemical compound and a tertiary hexanol . It is used in the synthesis of the tranquilizer emylcamate, and has similar sedative and anticonvulsant actions .


Synthesis Analysis

3-Methyl-3-pentanol can be prepared by reacting ethylmagnesium bromide with methyl acetate in the so-called Grignard reaction using dried diethyl ether or tetrahydrofuran as solvent . It can also be prepared by reacting ethylmagnesium bromide with butanone in the same conditions .


Molecular Structure Analysis

The molecular formula of 3-Methyl-3-pentanol is C6H14O . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

As an alcohol, 3-Methyl-3-pentanol has a hydroxyl (OH) functional group on an aliphatic carbon atom . Because OH is the functional group of all alcohols, we often represent alcohols by the general formula ROH, where R is an alkyl group .


Physical And Chemical Properties Analysis

3-Methyl-3-pentanol is a colorless liquid with a fruity odor . It has a density of 0.8286 g/cm3 at 20 °C, a melting point of -23.6 °C, and a boiling point of 122.4 °C . It is miscible with ethanol and diethyl ether, and has a solubility in water of 45 g/L .

Scientific Research Applications

Synthesis of Sedatives (Etimizol)

3-[(Methylamino)methyl]pentan-3-ol plays a crucial role in the synthesis of the sedative drug etimizol (also known as ethimizol or etimisol ). Etimizol is used for its calming effects and is commonly employed in veterinary medicine to manage anxiety and stress in animals. Researchers have studied its pharmacological properties and safety profiles .

Pharmaceutical Testing and Reference Standards

Researchers use 3-[(Methylamino)methyl]pentan-3-ol as a reference standard in pharmaceutical testing. High-quality reference standards are essential for accurate results in drug development and quality control .

Safety And Hazards

3-Methyl-3-pentanol is labeled with the signal word “Warning” according to GHS labeling . The hazard statements include H226 (flammable liquid and vapor) and H302 (harmful if swallowed) . The precautionary statements include measures to prevent fire and ingestion, among others . The median lethal dose (LD50) in rats is 710 mg/kg .

properties

IUPAC Name

3-(methylaminomethyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-7(9,5-2)6-8-3/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGLSASPDQDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Methylamino)methyl]pentan-3-ol

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